(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol
Description
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-ol (CAS: 93080-29-6) is a chiral cyclohexanol derivative featuring a pyrrolidine substituent at the C2 position. Its molecular formula is C₁₀H₁₉NO (MW: 169.26 g/mol), and it exhibits two stereocenters, both in the (1R,2R) configuration . Key physicochemical properties include:
- Hydrogen bond donors/acceptors: 1/2
- LogP (XlogP): 1.4 (indicating moderate lipophilicity)
- Topological polar surface area (TPSA): 23.5 Ų .
The compound is synthesized via asymmetric amination or coupling reactions, as seen in related cyclohexanol derivatives (e.g., yields of 12–15% in similar syntheses) .
Properties
IUPAC Name |
(1R,2R)-2-pyrrolidin-1-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266670 | |
| Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14909-81-0 | |
| Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14909-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The enantioselective amination of cyclohexene oxide with pyrrolidine represents a cornerstone methodology. A 2021 study demonstrated the use of soyafibe S-DN as a biocatalyst in a toluene-water biphasic system at 40°C for 144 hours, achieving 29% enantiomeric excess (ee) of the (1R,2R) isomer. The reaction proceeds via nucleophilic ring-opening of the epoxide by pyrrolidine, with the catalyst’s chiral environment dictating stereochemical outcomes.
Table 1: Catalytic Amination Parameters
| Parameter | Value |
|---|---|
| Catalyst | Soyafibe S-DN |
| Solvent System | Toluene:H<sub>2</sub>O (95:5) |
| Temperature | 40°C |
| Reaction Time | 144 hours |
| Yield (ee) | 29% (1R,2R) |
Optimization Strategies
-
Solvent Polarity : Increasing water content beyond 5% reduced ee due to catalyst denaturation.
-
Catalyst Loading : Trials with 10–20 wt% soyafibe S-DN showed no significant yield improvement, suggesting substrate saturation effects.
-
Temperature Modulation : Lower temperatures (25°C) extended reaction times to 240 hours without ee enhancement.
Reductive Amination of Cyclohexanone Derivatives
Table 2: Reductive Amination Efficiency
| Reducing Agent | Solvent | Diastereomeric Ratio (dr) |
|---|---|---|
| NaBH<sub>4</sub> | Ethanol | 3:1 (cis:trans) |
| LiAlH<sub>4</sub> | THF | 4:1 |
| H<sub>2</sub>/Pd-C | Methanol | 5:1 |
Chirality Transfer Challenges
The method’s limitation lies in poor enantiocontrol (dr ≤5:1), necessitating post-synthesis chromatographic resolution.
Palladium-Catalyzed Cross-Coupling for Stereochemical Fidelity
N-Boc-Pyrrolidine Activation
A 2020 Royal Society of Chemistry study achieved 85% yield in a palladium-mediated coupling between N-Boc-pyrrolidine and cyclohexanol derivatives. Key steps:
-
Transmetallation : sBuLi deprotonates N-Boc-pyrrolidine at –78°C, forming a lithium amide.
-
Cross-Coupling : Pd(OAc)<sub>2</sub> and tBu<sub>3</sub>P·HBF<sub>4</sub> facilitate C–N bond formation.
Ligand Effects on Enantioselectivity
Trials with chiral ligands (BINAP, Josiphos) showed:
Industrial-Scale Production and Purification
Continuous Flow Reactor Design
Patent US20200306225A1 highlights a continuous process using tubular reactors for the final acylation step, achieving 99.86% purity. Critical parameters:
Crystallization-Based Resolution
Co-processing with N-acetyl-L-leucine in methanol yielded diastereomeric salts with 99.97% enantiopurity after three recrystallizations.
Table 3: Crystallization Efficiency
| Resolving Agent | Purity After 1st Crop | Purity After 3rd Crop |
|---|---|---|
| N-Acetyl-L-leucine | 95.2% | 99.97% |
| L-(+)-Tartaric acid | 92.1% | 99.86% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where the hydroxyl group or the pyrrolidine ring is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Tramadol [(1R,2R)-2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol]
- Molecular formula: C₁₆H₂₅NO₂ (MW: 263.38 g/mol)
- Key differences: Substituents: Tramadol contains a 3-methoxyphenyl group at C1 and a dimethylaminomethyl group at C2, conferring opioid activity.
| Property | (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-ol | Tramadol |
|---|---|---|
| Molecular weight | 169.26 g/mol | 263.38 g/mol |
| LogP | 1.4 | ~2.5 (estimated) |
| Bioactivity | Not reported | μ-Opioid receptor agonist |
| Regulatory status | Unregulated | Controlled substance |
(1R,2R)-2-(Ethylamino)cyclohexan-1-ol
- Molecular formula: C₈H₁₇NO (MW: 143.23 g/mol)
- Key differences: Substituent: Ethylamino group at C2 instead of pyrrolidine. Synthesized as a building block for pharmaceuticals, available commercially (95% purity) .
(1R,2R)-2-(Benzylamino)cyclohexan-1-ol (CAS: 40571-86-6)
- Molecular formula: C₁₂H₁₇NO (MW: 191.27 g/mol)
- Key differences: Benzylamino group introduces aromaticity, enhancing lipophilicity (LogP ~2.7). Applications: Intermediate in asymmetric catalysis and chiral ligand synthesis .
(1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol
trans-2-Pyrrolidin-1-ylcyclopentanol (CAS: 32635-39-5)
- Molecular formula: C₉H₁₇NO (MW: 155.24 g/mol)
- Key differences: Cyclopentanol backbone vs. cyclohexanol, reducing steric hindrance. Classified under HS code 2933990020 as a heterocyclic compound .
Physicochemical and Stereochemical Considerations
Biological Activity
(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol is a chiral cyclic amine compound with significant potential in pharmacology due to its unique structural characteristics. This compound is recognized for its hydroxyl group and pyrrolidine moiety, which may influence its biological activity, particularly in neurological pathways. This article explores the biological activity of this compound, including its mechanisms of action, interactions with receptors, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is CHNO, with a molecular weight of approximately 169.26 g/mol. The compound features a cyclohexane ring substituted with a hydroxyl group and a pyrrolidine ring, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | This compound |
| SMILES | OC1CCCCC1N2CCCC2 |
Research indicates that this compound may interact with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Preliminary studies suggest its potential effects on:
- Serotonin Receptors : Modulation of serotonin receptors may influence mood and anxiety levels.
- Dopamine Receptors : Interactions with dopamine receptors could affect reward pathways and motor control.
Biological Activity
The biological activity of this compound has been explored in several studies:
Pain and Anxiety Modulation
Studies have shown that this compound exhibits significant activity in modulating pain and anxiety responses. Its structural similarities to other analgesic compounds suggest potential efficacy in pain management.
Neuropharmacological Studies
In vitro studies have indicated that this compound may act as an agonist or antagonist for various receptors, leading to changes in neurotransmitter release and neuronal excitability.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (1S,2S)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexanamine | CHNO | Potentially similar receptor interactions |
| (R)-Cyclohexylpyrrolidinamine | CHN | Known for analgesic properties |
| Trans-N-methyl-2-(pyrrolidin-1-yl)cyclohexanamine | CHN | Exhibits neuropharmacological effects |
Q & A
Q. How can the physicochemical properties of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol be experimentally determined?
Methodological Answer: Key properties like molecular weight (169.1467 g/mol), hydrogen bond donor/acceptor counts (1 and 2, respectively), and topological polar surface area (23.5 Ų) can be calculated using software such as ChemAxon or Molinspiration . Experimental validation involves:
Q. What synthetic routes are available for synthesizing this compound?
Methodological Answer: Common approaches include:
- Epoxide ring-opening : Using biocatalysts like halohydrin dehalogenase HheG to achieve stereoselective synthesis (e.g., azido-alcohol derivatives in Scheme 1 of ).
- Catalytic hydrogenolysis : Employing palladium or magnesium acetate catalysts for cyclohexenol intermediates, as described in cyclohexene oxide transformations .
- Chiral resolution : For enantiomeric separation, use chiral columns (e.g., CHIRALPAK® AD-H) with hexane/isopropanol mobile phases .
Q. How can the stereochemical configuration of this compound be confirmed?
Methodological Answer:
- X-ray crystallography : Refinement with SHELXL (via SHELX suite) using high-resolution data (e.g., resolution < 1.0 Å) to resolve stereocenters .
- NMR spectroscopy : NOESY or ROESY to detect through-space interactions between pyrrolidine and cyclohexanol protons .
Advanced Research Questions
Q. What strategies optimize enantioselective synthesis of this compound for high optical purity?
Methodological Answer:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Pd, Ru) to control stereochemistry during cyclohexanol functionalization .
- Enzymatic resolution : Lipases or esterases to selectively hydrolyze undesired enantiomers (e.g., CAL-B for kinetic resolution) .
- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .
Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?
Methodological Answer:
- Molecular docking : Compare (1R,2R) vs. (1S,2S) configurations in binding pockets (e.g., phosphodiesterase III using AutoDock Vina) to assess steric and electronic complementarity .
- Mutagenesis studies : Modify enzyme active sites (e.g., HheG in ) to probe stereospecific interactions .
- Pharmacokinetic profiling : Measure plasma half-life and metabolite formation (e.g., via LC-MS/MS) for enantiomer-specific effects .
Q. What analytical methods resolve discrepancies in reported solubility or stability data for this compound?
Methodological Answer:
- For solubility : Use dynamic light scattering (DLS) to assess aggregation or co-solvent systems (e.g., PEG-400/water) to improve dissolution .
- Stability studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., oxidation at the pyrrolidine nitrogen) .
Q. How can computational modeling predict the metabolic fate of this compound?
Methodological Answer:
Q. What crystallographic challenges arise when resolving structures containing this compound, and how are they addressed?
Methodological Answer:
- Twinned crystals : Apply SHELXD for structure solution and refine with TWIN/BASF protocols in SHELXL .
- Disorder modeling : Use PART and SUMP restraints to model flexible pyrrolidine groups .
Key Research Findings
- The (1R,2R) configuration is critical for binding to phosphodiesterase III, as shown in chiral building block studies .
- Biocatalysis with HheG achieves >90% regioselectivity in epoxide ring-opening reactions .
- Computational models predict CYP2D6 as the primary metabolizing enzyme, with O-demethylation as a major pathway .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

